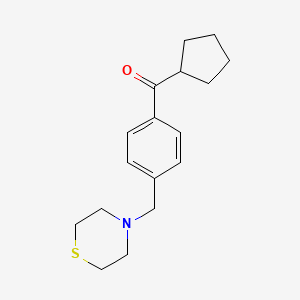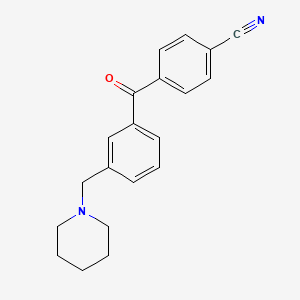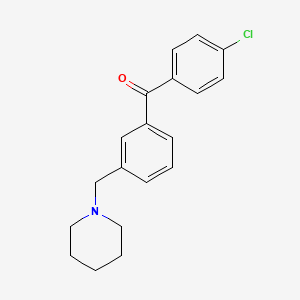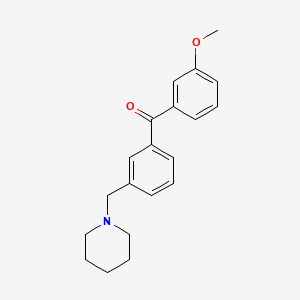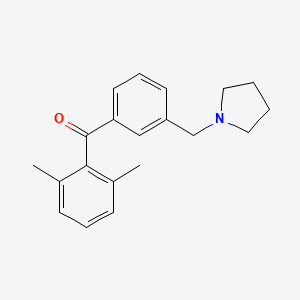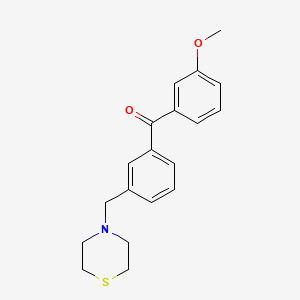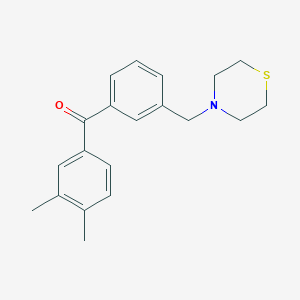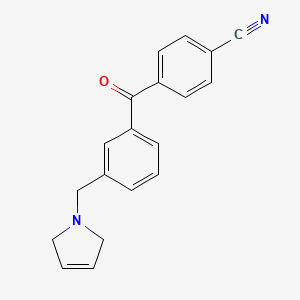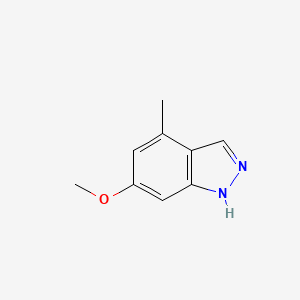
(4-Chloro-2-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
Overview
Description
(4-Chloro-2-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, or 4-CFPPM, is a compound of interest in the field of organic chemistry. It is a heterocyclic compound that is composed of a phenyl ring and a pyrrol ring connected by a methano bridge. 4-CFPPM has been studied for its potential applications in various scientific research fields, such as drug discovery, materials science, and biochemistry. In
Scientific Research Applications
Formulation Development for Poorly Water-Soluble Compounds : A study by Burton et al. (2012) focused on developing a suitable formulation for poorly water-soluble compounds like ((R)-7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(4-fluorophenyl)pyrrolidin-1-yl)methanone, intended for treating arrhythmia. This research is significant for enhancing the bioavailability of similar compounds through precipitation-resistant formulations (Burton et al., 2012).
Synthesis and Crystal Structure Analysis : Huang et al. (2021) conducted a study involving the synthesis and crystal structure analysis of compounds similar to the one . They used density functional theory (DFT) for molecular structure calculations and provided insights into the physicochemical properties of such compounds (Huang et al., 2021).
Analgesic Properties in Spinal Cord Injury : Research by Colpaert et al. (2004) explored the analgesic properties of a compound structurally related to (4-Chloro-2-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, specifically its effectiveness in treating allodynia following spinal cord injury (Colpaert et al., 2004).
Anti-Tubercular Activities : A study by Dwivedi et al. (2005) on compounds containing phenyl cyclopropyl methanones, which are structurally similar, demonstrated anti-tubercular activities against Mycobacterium tuberculosis. This indicates potential applications in developing new anti-tubercular agents (Dwivedi et al., 2005).
Antidepressant Potential of 5-HT1A Receptor Agonists : Research by Vacher et al. (1999) investigated the antidepressant potential of a novel class of 5-HT1A receptor agonists. These compounds, including variants of the one , showed promising results in preclinical models of depression (Vacher et al., 1999).
Antimycobacterial Activity of Pyrazoline Derivatives : Ali and Yar (2007) studied novel pyrazoline derivatives, including compounds structurally related to the one , for their antimycobacterial activities. This study contributes to the field of antimicrobial drug development (Ali & Yar, 2007).
Anti-Inflammatory and Antibacterial Properties : Ravula et al. (2016) synthesized novel pyrazoline derivatives and evaluated them for anti-inflammatory and antibacterial activities. This research could be useful in developing new therapeutics for inflammatory and bacterial infections (Ravula et al., 2016).
Crystal Structure and Molecular Analysis : Several studies, including those by Swamy et al. (2013) and Lakshminarayana et al. (2009), have conducted crystal structure and molecular analyses of compounds with structures similar to the chemical . These studies provide valuable insights into the molecular and crystallographic properties of such compounds (Swamy et al., 2013); (Lakshminarayana et al., 2009).
Mechanism of Action
Target of Action
Compounds containing imidazole, a similar heterocyclic moiety, are known to have a broad range of biological activities . They can interact with various proteins, enzymes, and receptors, influencing numerous biological processes .
Mode of Action
It’s worth noting that imidazole derivatives can show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The compound might interact with its targets in a similar manner, leading to these effects.
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities . They can affect the synthesis of various biomolecules, disrupt cellular processes, and alter signal transduction pathways .
Result of Action
Based on the known activities of similar compounds, it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels .
properties
IUPAC Name |
(4-chloro-2-fluorophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO/c19-15-7-8-16(17(20)11-15)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h1-8,11H,9-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZKYNATJFBESU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643048 | |
| Record name | (4-Chloro-2-fluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898764-61-9 | |
| Record name | (4-Chloro-2-fluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



